1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole
Overview
Description
1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole is a chemical compound belonging to the imidazole class. It is characterized by its unique structure, which includes a phenyl group, a trifluoromethyl-substituted phenyl group, and a methylthio linkage to an imidazole ring.
Mechanism of Action
Target of Action
The primary target of 1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole is nitric oxide synthase . Nitric oxide synthase is an enzyme that plays a crucial role in generating nitric oxide, a molecule involved in various physiological and pathological processes.
Mode of Action
This compound acts as a potent inhibitor of nitric oxide synthase . By inhibiting this enzyme, the compound reduces the production of nitric oxide, thereby influencing the processes in which nitric oxide is involved.
Result of Action
The inhibition of nitric oxide synthase by this compound has been associated with antidepressant effects . In animal models, the compound has been found to reduce manifestations of stress, similar to the effects of fluoxetine .
Preparation Methods
The synthesis of 1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors, such as glyoxal and ammonia, to form the imidazole core.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the trifluoromethyl-substituted phenyl group: This is typically done through a nucleophilic substitution reaction, where the trifluoromethyl-substituted phenyl group is introduced.
Formation of the methylthio linkage:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, sulfur-containing reagents for thiolation, and various oxidizing and reducing agents for oxidation and reduction reactions .
Scientific Research Applications
1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole can be compared with other similar compounds, such as:
2-(Trifluoromethyl)phenylboronic acid: This compound also contains a trifluoromethyl-substituted phenyl group but differs in its boronic acid functionality.
4-(Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine: This compound features a pyrrolo[2,3-d]pyrimidine core with a trifluoromethyl-substituted phenyl group, differing in its heterocyclic structure.
The uniqueness of this compound lies in its imidazole core and the specific arrangement of its substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-phenyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2S/c18-17(19,20)14-8-6-13(7-9-14)12-23-16-21-10-11-22(16)15-4-2-1-3-5-15/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFXIQOXFXUXCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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